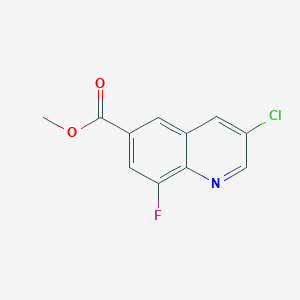
Methyl 3-chloro-8-fluoroquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-8-fluoroquinoline-6-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and chemical stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-8-fluoroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors followed by halogenation and esterification reactions. One common method includes the cyclization of aniline derivatives with appropriate reagents to form the quinoline core, followed by chlorination and fluorination at specific positions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions, followed by selective halogenation and esterification. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-chloro-8-fluoroquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution of the chlorine or fluorine atoms.
Oxidation and Reduction: Modifications of the quinoline core.
Esterification and Hydrolysis: Formation and cleavage of the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH .
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline oxides, and various ester derivatives. These products have diverse applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
Methyl 3-chloro-8-fluoroquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinolines.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antiviral, and antineoplastic activities.
Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of methyl 3-chloro-8-fluoroquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and chlorine atoms enhance its binding affinity and selectivity, leading to inhibition of enzyme activity or modulation of receptor function. These interactions can disrupt biological pathways, resulting in antibacterial or antineoplastic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated quinolines, such as:
- 6-fluoroquinoline
- 8-fluoroquinoline
- 3-chloroquinoline
- Methyl 6-fluoroquinoline-3-carboxylate
Uniqueness
Methyl 3-chloro-8-fluoroquinoline-6-carboxylate is unique due to the specific combination of chlorine and fluorine atoms at the 3 and 8 positions, respectively. This unique substitution pattern enhances its biological activity and chemical stability compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C11H7ClFNO2 |
|---|---|
Peso molecular |
239.63 g/mol |
Nombre IUPAC |
methyl 3-chloro-8-fluoroquinoline-6-carboxylate |
InChI |
InChI=1S/C11H7ClFNO2/c1-16-11(15)7-2-6-3-8(12)5-14-10(6)9(13)4-7/h2-5H,1H3 |
Clave InChI |
BNLJBMDPNPNWDZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C2C(=C1)C=C(C=N2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate](/img/structure/B12859164.png)
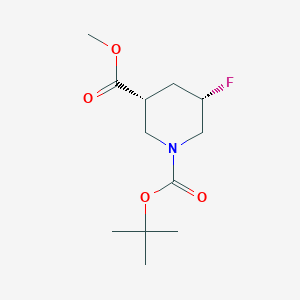
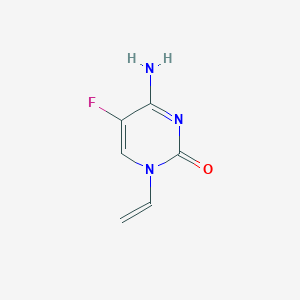
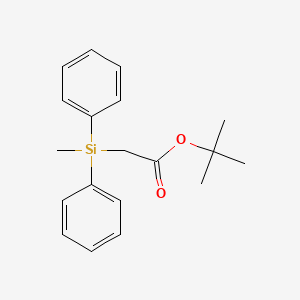
![N-(3-Chloro-4-methyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12859182.png)
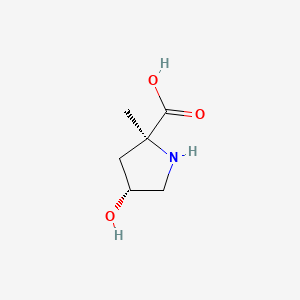


![3,5-Dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B12859200.png)
![2-(Aminomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12859202.png)

